(R)-2-(1-amino-2-(2,5-dibromophenyl)ethyl)-5-bromophenol
Overview
Description
®-2-(1-amino-2-(2,5-dibromophenyl)ethyl)-5-bromophenol is a chiral organic compound that contains multiple bromine atoms and an amino group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-amino-2-(2,5-dibromophenyl)ethyl)-5-bromophenol typically involves multi-step organic reactions. A common approach might include:
Bromination: Introduction of bromine atoms into the phenyl ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Amination: Introduction of the amino group through nucleophilic substitution or reductive amination.
Chiral Resolution: Separation of the ®-enantiomer from the racemic mixture using chiral chromatography or crystallization techniques.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, forming imines or nitriles.
Reduction: Reduction reactions could convert the amino group to a primary amine or reduce the bromine atoms to hydrogen.
Substitution: The bromine atoms on the phenyl rings can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or alkyl halides under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted phenols, amines, and brominated derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions due to its chiral nature.
Biology
Biological Activity: Investigation of its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
Medicine
Drug Development: Potential use in the development of new drugs targeting specific biological pathways.
Industry
Materials Science: Use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of ®-2-(1-amino-2-(2,5-dibromophenyl)ethyl)-5-bromophenol would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The presence of bromine atoms and the chiral center could influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(1-amino-2-(2,5-dibromophenyl)ethyl)-5-bromophenol: The enantiomer of the compound, which may have different biological activities.
2-(1-amino-2-phenylethyl)-5-bromophenol: A similar compound without the dibromo substitution, which may have different chemical and biological properties.
Uniqueness
The unique combination of bromine atoms and the chiral center in ®-2-(1-amino-2-(2,5-dibromophenyl)ethyl)-5-bromophenol may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-[(1R)-1-amino-2-(2,5-dibromophenyl)ethyl]-5-bromophenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Br3NO/c15-9-2-4-12(17)8(5-9)6-13(18)11-3-1-10(16)7-14(11)19/h1-5,7,13,19H,6,18H2/t13-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYVHGZCTLVZME-CYBMUJFWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)O)C(CC2=C(C=CC(=C2)Br)Br)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Br)O)[C@@H](CC2=C(C=CC(=C2)Br)Br)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Br3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501197118 | |
Record name | 2-[(1R)-1-Amino-2-(2,5-dibromophenyl)ethyl]-5-bromophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501197118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1585969-24-9 | |
Record name | 2-[(1R)-1-Amino-2-(2,5-dibromophenyl)ethyl]-5-bromophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1585969-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(1R)-1-Amino-2-(2,5-dibromophenyl)ethyl]-5-bromophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501197118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(1R)-1-amino-2-(2,5-dibromophenyl)ethyl]-5-bromophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.244.390 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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